molecular formula C7H6N2OS B8628209 1-(Imidazo[5,1-b]thiazol-7-yl)ethanone

1-(Imidazo[5,1-b]thiazol-7-yl)ethanone

Cat. No.: B8628209
M. Wt: 166.20 g/mol
InChI Key: MSRUXOJEUYWHPK-UHFFFAOYSA-N
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Description

1-(Imidazo[5,1-b]thiazol-7-yl)ethanone is a heterocyclic compound featuring a fused imidazole-thiazole scaffold substituted with an acetyl group. The compound’s structure suggests reactivity at the ketone group and the nitrogen-rich heterocycle, enabling diverse synthetic modifications.

Properties

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

IUPAC Name

1-imidazo[5,1-b][1,3]thiazol-7-ylethanone

InChI

InChI=1S/C7H6N2OS/c1-5(10)6-7-9(4-8-6)2-3-11-7/h2-4H,1H3

InChI Key

MSRUXOJEUYWHPK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2N(C=CS2)C=N1

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Fungicidal Properties
Research indicates that derivatives of imidazo[5,1-b]thiazole, including 1-(Imidazo[5,1-b]thiazol-7-yl)ethanone, exhibit significant antifungal activity. A patent describes its effectiveness against Candida and Aspergillus species, particularly those resistant to conventional treatments. The compound's ability to form soluble salts enhances its bioavailability, making it a promising candidate for antifungal therapies .

Antitubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis. A series of synthesized imidazo[2,1-b]thiazole derivatives demonstrated selective inhibition against M. tuberculosis, with notable compounds achieving IC50 values as low as 2.32 μM without acute toxicity towards human lung fibroblast cells . The structure-activity relationship (SAR) studies suggest that modifications at specific positions can enhance activity and selectivity .

Antiviral Applications

Research has also explored the antiviral potential of imidazo[5,1-b]thiazole derivatives. In particular, compounds derived from this scaffold have shown effectiveness against various viral infections. For instance, certain derivatives exhibited promising activity against Coxsackie B4 virus and Feline coronaviruses . These findings underscore the versatility of 1-(Imidazo[5,1-b]thiazol-7-yl)ethanone in developing antiviral agents.

Anticancer Properties

Imidazo[5,1-b]thiazole derivatives have been investigated for their anticancer properties across multiple human cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms. For example, the presence of specific substituents on the imidazo[5,1-b]thiazole ring can enhance cytotoxicity against cancer cells while maintaining selectivity .

Case Study: Antitubercular Activity Evaluation

A comprehensive study evaluated a series of imidazo[2,1-b]thiazole derivatives against M. tuberculosis. The results indicated that certain compounds displayed significant antitubercular activity with minimal toxicity to host cells. The therapeutic index (TI), calculated as the ratio of cytotoxicity (CC50) to effective concentration (IC50), suggested a favorable safety profile for these compounds .

CompoundIC50 (μM)CC50 (μM)TI
IT102.32>12855.2
IT062.03>12863.0

Case Study: Antiviral Activity

Another study focused on the antiviral efficacy of imidazo[5,1-b]thiazole derivatives against various viruses. Compounds showed varying degrees of effectiveness against Feline herpes viruses and Coxsackie B4 virus, highlighting their potential as broad-spectrum antiviral agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Modifications Key Features
1-(Imidazo[2,1-b]thiazol-6-yl)propan-2-one () Propan-2-one at position 6 Used in transaminase-catalyzed reactions; MS-integrated microfluidics analysis .
1-[3-(4-Nitrophenyl)-imidazo[2,1-b]thiazol-7-ium-yl]ethanone () Nitrophenyl and ethanone at position 7 C-nitro compound with potential electrophilic reactivity; formula C₁₃H₁₂N₃O₃S .
2-Methyl-6-phenylimidazo[2,1-b]thiazole () Methyl and phenyl groups at positions 2 and 6 High-yield synthesis (95–96%); used as a scaffold for anticancer agents .
Imidazo[2,1-b]thiazole-linked thiadiazole conjugates () Thiadiazole moiety fused via hydrazone Anti-proliferative activity against cancer cells; molecular docking studies .

Pharmacological Activities

Compound (Source) Biological Activity Mechanism/Target IC₅₀/EC₅₀ (if reported)
Imidazo[2,1-b]thiazole derivatives () Anti-melanoma activity BRAFV600E kinase inhibition 1.3 μM (Compound 12)
Imidazo-thiazole-thiadiazole conjugates () Anti-proliferative activity Apoptosis induction via caspase activation Not specified
Nitrophenyl-substituted imidazo-thiazole () Electrophilic reactivity for drug design Nitro group as H-bond acceptor Not reported

Key Differences and Trends

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) enhance binding to kinase active sites, while bulky aryl groups (e.g., phenyl in ) improve lipophilicity and membrane penetration .
  • Synthetic Efficiency : Solvent-free methods () offer greener alternatives to traditional reflux-based syntheses () .
  • Activity Spectrum : Thiadiazole conjugates () exhibit broader anti-proliferative activity compared to simpler acetylated derivatives .

Preparation Methods

Halogenoketone-Mediated Annulation

A foundational approach involves reacting 2-aminothiazole derivatives with α-halogenated ketones. For example, 4-chloromethyl-ω-bromoacetophenone reacts with 2-aminothiazoles in polar solvents (e.g., DMF) under reflux to form the imidazo[2,1-b]thiazole scaffold. Adapting this method, 2-amino-5-methylthiazole can be treated with bromoacetyl chloride to generate intermediates that cyclize into the imidazo[5,1-b]thiazole framework. Yields typically range from 50–70%, contingent on substituent electronic effects.

Silver Triflate-Catalyzed Cyclization

Recent advances employ AgOTf as a catalyst for cyclizing thiazole-imine precursors. In one protocol, chloromethyl pivalate and AgOTf in dichloromethane (DCM) facilitate the formation of benzo[d]imidazo[5,1-b]thiazolium intermediates at 40°C. This method, optimized for electron-deficient substrates, achieves 57% yield after chromatographic purification.

Acetylation at the 7-Position

Friedel-Crafts Acylation

Direct acetylation of the imidazo[5,1-b]thiazole core employs acetyl chloride and Lewis acids (e.g., AlCl₃) in anhydrous DCM. The reaction proceeds via electrophilic substitution at the electron-rich 7-position, yielding 1-(imidazo[5,1-b]thiazol-7-yl)ethanone. This method, however, requires stringent moisture control to prevent hydrolysis.

Coupling Agent-Assisted Acetylation

One-Pot Tandem Synthesis

A streamlined one-pot method combines cyclization and acetylation:

  • Cyclization : 2-Amino-4-methylthiazole reacts with 2-bromo-1-(4-chlorophenyl)ethanone in DMF at 80°C for 12 hours.

  • In Situ Acetylation : Addition of acetic anhydride and DMAP catalyzes acetylation at the 7-position.
    This tandem approach achieves 72% overall yield, minimizing purification steps.

Catalytic Systems and Reaction Optimization

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote side reactions at elevated temperatures.

  • DCM is preferred for silver-catalyzed reactions due to its low coordination capacity, preventing catalyst deactivation.

Temperature and Time

  • Cyclization: 40–80°C for 2–12 hours.

  • Acetylation: 0°C to room temperature for 1–6 hours.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (%)Key Advantage
Halogenoketone annulation2-Aminothiazole, BrCH₂COCl, DMF, 80°C6595Scalability
AgOTf catalysisAgOTf, chloromethyl pivalate, DCM, 40°C5798High regioselectivity
Friedel-Crafts acylationAcCl, AlCl₃, DCM, 0°C → rt6090No pre-functionalization required
One-pot tandem2-Bromoethanone, Ac₂O, DMAP, DMF7297Step economy

Challenges and Mitigation Strategies

  • Regioselectivity : Competing acetylation at the 5-position occurs in substrates with electron-donating groups. Using bulky directing groups (e.g., 2,6-diisopropylphenyl) improves 7-position selectivity.

  • Byproduct Formation : Hydrolysis of acetyl chloride is minimized by maintaining anhydrous conditions and using molecular sieves.

  • Catalyst Cost : AgOTf’s expense is offset by its recyclability via aqueous extraction .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(imidazo[5,1-b]thiazol-7-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound is often synthesized via one-pot multicomponent reactions. For example, a solvent-free Friedel-Crafts acylation using Eaton’s reagent (7.5% P2O5 in methanesulfonic acid) at 80°C yields high-purity derivatives. Optimization studies show that Eaton’s reagent outperforms other catalysts (e.g., FeCl3, AlCl3) with yields up to 90% (Table 1) . Alternative routes involve ionic liquid-promoted cyclization, such as using [Bmim]Br for thiazole-imidazo[2,1-b][1,3,4]thiadiazole hybrids .
  • Key Data :

CatalystSolventTemp (°C)Yield (%)
Eaton’s reagentSolvent-free8090
AlCl3CS2RT32

Q. What spectroscopic techniques are recommended for characterizing imidazo-thiazole derivatives?

  • Methodology : Use a combination of 1H/13C NMR to confirm regioselectivity and substituent positions, FTIR for functional group analysis (e.g., ketone C=O stretch at ~1700 cm⁻¹), and HRMS for molecular ion validation. Single-crystal X-ray diffraction is critical for resolving planar heterocyclic systems, as seen in benzo[d]imidazo[2,1-b]benzoselenoazoles .

Q. What biological activities are associated with imidazo[5,1-b]thiazole derivatives?

  • Methodology : Screen for antitumor activity via MTT assays (e.g., IC50 values against MCF-7 cells) , antimycobacterial activity using microplate Alamar Blue assays (MIC < 1 µg/mL for tuberculosis strains) , and anti-inflammatory effects via 15-lipoxygenase (15-LOX) inhibition assays .

Advanced Research Questions

Q. How can computational methods enhance the design of imidazo-thiazole derivatives with improved bioactivity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like Rab7b (anticancer) or 15-LOX (anti-inflammatory). Use ADMET prediction tools (e.g., admetSAR) to optimize pharmacokinetics, prioritizing compounds with logP < 5 and low hepatotoxicity . For instance, derivatives with electron-withdrawing groups show enhanced Rab7b binding (ΔG = -9.2 kcal/mol) .

Q. How can contradictory cytotoxicity data between in vitro and in vivo models be resolved?

  • Methodology : Address discrepancies by:

  • Validating metabolic stability using liver microsome assays.
  • Assessing membrane permeability via Caco-2 cell monolayers.
  • Adjusting dosing regimens based on in silico PK/PD modeling. For example, imidazo[2,1-b]thiazole-5-carboxamides showed reduced cytotoxicity in vivo due to rapid hepatic clearance, necessitating prodrug strategies .

Q. What strategies improve the regioselectivity of imidazo-thiazole functionalization?

  • Methodology :

  • Electrophilic substitution : Use directing groups (e.g., sulfonamides) to control C-3 vs. C-5 substitution patterns .
  • Microwave-assisted synthesis : Reduces side reactions in multi-step protocols (e.g., 16-hour reflux reduced to 2 hours under microwave) .
  • Template-guided synthesis : Leverage databases like Reaxys to identify regioselective catalysts (e.g., Cs2CO3 for cyclization without transition metals) .

Q. How do structural modifications impact the electronic properties and bioactivity of imidazo-thiazoles?

  • Methodology :

  • Introduce electron-donating groups (e.g., -OCH3) to enhance π-π stacking with aromatic residues in target proteins.
  • Replace the ethanone moiety with hydrazone or chalcone linkers to improve solubility and anticancer activity (e.g., chalcone derivatives showed 2-fold lower IC50 in MCF-7 cells) .
  • Analyze substituent effects via Hammett plots to correlate σ values with bioactivity .

Data Contradiction Analysis

Q. Why do some studies report divergent yields for similar imidazo-thiazole syntheses?

  • Resolution : Variability arises from:

  • Catalyst purity : Commercial AlCl3 often contains hydrated species, reducing Lewis acidity.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may hinder cyclization vs. solvent-free conditions .
  • Reaction monitoring : Use TLC or in-situ IR to detect side products early.

Q. How to reconcile conflicting reports on imidazo-thiazole cytotoxicity mechanisms?

  • Resolution : Conduct transcriptomic profiling (RNA-seq) to identify pathway-specific effects. For example, some derivatives induce apoptosis via caspase-3 activation, while others inhibit tubulin polymerization . Cross-validate using kinase inhibition panels (e.g., EGFR, RSK2) to clarify primary targets .

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